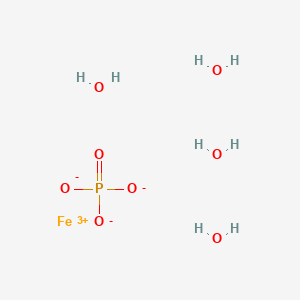

Iron(3+) phosphate tetrahydrate

Description

Propriétés

IUPAC Name |

iron(3+);phosphate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H3O4P.4H2O/c;1-5(2,3)4;;;;/h;(H3,1,2,3,4);4*1H2/q+3;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOYJIFECJCKIK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[O-]P(=O)([O-])[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH8O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583705 | |

| Record name | Iron(3+) phosphate--water (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31096-47-6 | |

| Record name | Iron(3+) phosphate--water (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Iron(III) Phosphate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of iron(III) phosphate (B84403) tetrahydrate (FePO₄·4H₂O). The document summarizes key quantitative data, details experimental protocols for its synthesis and characterization, and visualizes experimental workflows relevant to its application in drug development.

Core Chemical and Physical Properties

Iron(III) phosphate tetrahydrate is a hydrated inorganic compound. While specific quantitative data for the tetrahydrate form, such as melting point and density, are not consistently available in the literature, data for the closely related anhydrous and dihydrate forms are provided for comparison. The hydrated forms are often described as a yellowish-white to tan powder and are noted to be practically insoluble in water but soluble in mineral acids.[1][2] Some studies suggest that hydrated iron(III) phosphate synthesized via precipitation may exist in a mostly amorphous state.[3]

Table 1: Physical and Chemical Properties of Iron(III) Phosphate and its Hydrates

| Property | Iron(III) Phosphate Tetrahydrate (FePO₄·4H₂O) | Iron(III) Phosphate Dihydrate (FePO₄·2H₂O) | Iron(III) Phosphate Anhydrous (FePO₄) |

| Molecular Formula | FePO₄·4H₂O | FePO₄·2H₂O[4] | FePO₄[4] |

| Molecular Weight | 222.88 g/mol | 186.85 g/mol | 150.82 g/mol [5] |

| Appearance | Yellowish-brown/grayish-white powder[2] | Yellow-brown solid[4] | Yellow-brown solid[4] |

| CAS Number | 31096-47-6 | 13463-10-0[4] | 10045-86-0[4] |

| Melting Point | N/A[6] | 250 °C (decomposes)[4][7] | 1000 °C[5] |

| Density | N/A[6] | 2.87 g/cm³ (at 20 °C)[4][7] | 3.056 g/cm³[4] |

| Solubility in Water | Practically insoluble[1][2] | 0.642 g/100 mL (at 100 °C)[4][7] | Insoluble[4][7] |

| Solubility in other solvents | Soluble in hot acids[2] | Soluble in hydrochloric acid[8] | Soluble in mineral acids |

Crystal Structure

The crystal structure of iron(III) phosphate tetrahydrate is not well-documented in readily available literature, with some evidence suggesting it can be amorphous.[3] However, the crystal structures of the anhydrous and dihydrate forms have been extensively studied.

The most common form of anhydrous FePO₄ adopts a trigonal crystal structure, similar to α-quartz, where both iron(III) and phosphate ions occupy tetrahedral sites.[4] Other known polymorphs of anhydrous FePO₄ include orthorhombic and monoclinic structures.[4][9] The dihydrate, FePO₄·2H₂O, is known to exist in two polymorphs, both with an orthorhombic crystal system, where the iron center is octahedral with two cis-coordinated water ligands.[4][9]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of iron(III) phosphate, particularly in nanoparticle form, are crucial for research and development.

Synthesis of Iron(III) Phosphate Nanoparticles

Several methods are employed for the synthesis of iron(III) phosphate nanoparticles, each offering distinct advantages in controlling particle size and morphology.

1. Co-Precipitation Method

This method involves the reaction of an iron(III) salt with a phosphate source in an aqueous solution.

-

Materials: Iron(III) chloride hexahydrate (FeCl₃·6H₂O), Trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O), Deionized water, Ethanol (B145695).

-

Procedure:

-

Prepare a 0.1 M solution of FeCl₃·6H₂O in deionized water.

-

Prepare a 0.1 M solution of Na₃PO₄·12H₂O in deionized water.

-

Slowly add the Na₃PO₄ solution dropwise to the FeCl₃ solution while stirring vigorously. A yellowish-white precipitate will form.

-

Continue stirring the suspension for 1 hour at room temperature.

-

Collect the precipitate by centrifugation.

-

Wash the precipitate multiple times with deionized water and then with ethanol to remove unreacted ions.

-

Dry the resulting powder in an oven.

-

2. Hydrothermal Synthesis

This method utilizes elevated temperature and pressure to produce crystalline nanoparticles.

-

Materials: Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), Phosphoric acid (H₃PO₄), Deionized water.

-

Procedure:

-

Prepare a solution of Fe(NO₃)₃·9H₂O and H₃PO₄ in deionized water.

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave in an oven at a specified temperature (e.g., 180 °C) for a set duration (e.g., 12 hours).

-

Allow the autoclave to cool to room temperature.

-

Collect the precipitate by centrifugation.

-

Wash the product with deionized water and ethanol.

-

Dry the final product.[6]

-

Characterization of Iron(III) Phosphate

A suite of analytical techniques is used to characterize the synthesized iron(III) phosphate.

1. X-ray Diffraction (XRD)

XRD is used to determine the crystalline phase and structure of the material. Amorphous materials will not produce sharp diffraction peaks.[3][10]

-

Procedure:

-

A powdered sample of the synthesized iron(III) phosphate is placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystal phases present.

-

2. Scanning Electron Microscopy (SEM)

SEM is employed to visualize the morphology, size, and surface features of the particles.[11]

-

Procedure:

-

The powdered sample is mounted on an SEM stub using conductive adhesive.

-

The sample is coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

-

A focused beam of electrons is scanned across the sample surface.

-

Secondary electrons, backscattered electrons, and characteristic X-rays emitted from the sample are detected to generate images and elemental information.

-

3. Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of the material. TGA measures the change in mass as a function of temperature, which can indicate the loss of water of hydration.[12][13]

-

Procedure:

-

A small, accurately weighed sample is placed in a crucible.

-

The crucible is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.

-

The weight of the sample is continuously monitored as a function of temperature.

-

DSC, often performed concurrently, measures the heat flow to or from the sample relative to a reference, identifying phase transitions and reactions.

-

4. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the material, such as phosphate (PO₄³⁻) and hydroxyl (-OH) groups from water.[14]

-

Procedure:

-

A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

-

The sample is exposed to infrared radiation over a range of wavelengths.

-

The absorption of radiation by the sample is measured, resulting in a spectrum with peaks corresponding to the vibrational frequencies of the functional groups.

-

Applications in Drug Development

Iron(III) phosphate's biocompatibility makes it a promising material for drug delivery systems.

Experimental Workflow for Drug Loading

The following workflow describes the loading of an anticancer drug, such as doxorubicin, onto iron(III) phosphate nanoparticles.

Caption: Experimental workflow for the synthesis and drug loading of iron(III) phosphate nanoparticles.

Signaling Pathway Interaction (Hypothetical)

While a specific signaling pathway directly involving iron(III) phosphate tetrahydrate is not established, its application in drug delivery implies an interaction with cellular uptake mechanisms. The following diagram illustrates a hypothetical pathway for the cellular uptake of drug-loaded nanoparticles.

Caption: Hypothetical pathway of cellular uptake for drug-loaded iron(III) phosphate nanoparticles.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. researchgate.net [researchgate.net]

- 4. Iron(III) phosphate - Wikipedia [en.wikipedia.org]

- 5. 10045-86-0 CAS MSDS (Ferric phosphate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. americanelements.com [americanelements.com]

- 7. wholesale Iron(III) phosphate hydrate Powder - FUNCMATER [funcmater.com]

- 8. Ferric Phosphate | FeO4P | CID 24861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. XRD patterns of recovered (a) FePO4·2H2O and (b) FePO4; (c) particle size distribution of recovered FePO4·2H2O. [ijmmm.ustb.edu.cn]

- 11. electrochemsci.org [electrochemsci.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of Ferric Phosphate Hydrates

Therefore, this technical guide will focus on the well-characterized and structurally defined forms of ferric phosphate (B84403): the anhydrous polymorphs and the dihydrate (FePO₄·2H₂O). These compounds are of significant interest in materials science, particularly for their applications in batteries and catalysis. The experimental protocols and structural data presented herein are based on published studies of these stable phases and provide a foundational understanding of the coordination chemistry and crystal packing of ferric phosphate compounds.

Introduction to Ferric Phosphate Structures

Ferric phosphate (FePO₄) is an inorganic compound that can exist in various crystalline forms, known as polymorphs, as well as in hydrated states. The arrangement of the iron (Fe³⁺) and phosphate (PO₄³⁻) ions, along with the presence and coordination of water molecules, dictates the overall molecular structure and resulting physicochemical properties. These properties are critical for applications in drug development, where ferric phosphate can be used as a source of iron or as a component in drug delivery systems, and in materials science, such as in the synthesis of cathode materials for lithium-ion batteries.[1][2]

The fundamental building blocks of crystalline ferric phosphate are typically tetrahedral PO₄ units and either tetrahedral or octahedral FeOₓ units. In the hydrated forms, water molecules are incorporated into the crystal lattice and coordinate with the iron cations.

Molecular Structure of Anhydrous Ferric Phosphate (FePO₄) Polymorphs

Anhydrous ferric phosphate is known to exist in several polymorphic forms, with the α-quartz-type trigonal structure being the most common.[2] Other known polymorphs include orthorhombic and tetragonal structures.

Trigonal (α-Quartz type) Ferric Phosphate

The α-quartz-type structure of FePO₄ is characterized by a three-dimensional network of corner-sharing FeO₄ and PO₄ tetrahedra.[3] In this arrangement, each oxygen atom is bonded to one iron and one phosphorus atom.

Table 1: Crystallographic Data for Trigonal Ferric Phosphate (P3₁21)

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P3₁21 |

| a (Å) | 5.05 |

| b (Å) | 5.05 |

| c (Å) | 11.27 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 248.88 |

| Selected Bond Lengths | (Å) |

| Fe-O | 1.86 - 1.87 |

| P-O | 1.53 |

Data sourced from the Materials Project, entry mp-19109.[3]

Orthorhombic Ferric Phosphate

Another polymorph of anhydrous FePO₄ crystallizes in the orthorhombic system. In this structure, the iron atoms are coordinated to six oxygen atoms, forming FeO₆ octahedra, which share corners with PO₄ tetrahedra.[4]

Table 2: Crystallographic Data for Orthorhombic Ferric Phosphate (Pnma)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 10.09 |

| b (Å) | 5.86 |

| c (Å) | 4.79 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 283.35 |

| Selected Bond Lengths | (Å) |

| Fe-O | 1.92 - 2.17 |

| P-O | 1.52 - 1.58 |

Data sourced from the Materials Project, entry mp-20361.[4]

Molecular Structure of Ferric Phosphate Dihydrate (FePO₄·2H₂O)

In the dihydrate form, two water molecules are incorporated into the crystal structure for each formula unit of FePO₄. These water molecules are directly coordinated to the iron cation. Two polymorphs of the dihydrate are known.[5] In these structures, the Fe³⁺ center is octahedrally coordinated, with two of the coordination sites occupied by water molecules in a cis configuration.[2]

While detailed single-crystal data for the dihydrate is less frequently reported in open-access databases, powder X-ray diffraction is a common technique for its characterization.

Experimental Protocols

The determination of the molecular structure of crystalline materials like ferric phosphate relies on a combination of synthesis of high-quality crystals and their characterization by various analytical techniques.

Synthesis of Ferric Phosphate Hydrates

Crystalline ferric phosphate hydrates can be synthesized through various methods, including co-precipitation and hydrothermal synthesis.

4.1.1. Co-precipitation Method

This method involves the reaction of a soluble iron(III) salt with a soluble phosphate source in an aqueous solution, leading to the precipitation of ferric phosphate hydrate.

-

Protocol:

-

Prepare separate aqueous solutions of an iron(III) salt (e.g., ferric chloride, FeCl₃, or ferric nitrate, Fe(NO₃)₃) and a phosphate source (e.g., phosphoric acid, H₃PO₄, or a phosphate salt like sodium phosphate, Na₃PO₄).

-

Slowly add the phosphate solution to the iron(III) solution with constant stirring.

-

Adjust the pH of the solution, typically with a base like ammonium (B1175870) hydroxide (B78521) (NH₄OH), to induce precipitation. The pH can influence the nature of the precipitate (amorphous vs. crystalline) and the degree of hydration.

-

The resulting precipitate is then collected by filtration, washed several times with deionized water to remove soluble impurities, and dried under controlled conditions (e.g., in a desiccator or at a low temperature in an oven).

-

4.1.2. Hydrothermal Synthesis

Hydrothermal synthesis is employed to produce highly crystalline materials with controlled morphology.

-

Protocol:

-

Prepare a precursor solution containing an iron(III) salt and a phosphate source in a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 6-24 hours). The elevated temperature and pressure facilitate the crystallization process.

-

After the reaction, the autoclave is cooled to room temperature.

-

The crystalline product is collected, washed with deionized water and ethanol, and dried.

-

Structural Characterization by X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure of materials.[1]

-

Protocol for Powder X-ray Diffraction (PXRD):

-

Sample Preparation: A small amount of the dried ferric phosphate powder is gently ground to ensure a random orientation of the crystallites. The powder is then mounted on a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation, λ = 1.5406 Å) in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase. The positions and intensities of the diffraction peaks are compared to standard patterns in databases like the Joint Committee on Powder Diffraction Standards (JCPDS) or the Inorganic Crystal Structure Database (ICSD) to identify the phase. For detailed structural analysis, Rietveld refinement of the powder pattern can be performed to determine lattice parameters, atomic positions, and other structural details.

-

-

Protocol for Single-Crystal X-ray Diffraction (SCXRD):

-

Crystal Selection: A suitable single crystal of the ferric phosphate compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is rotated in a monochromatic X-ray beam, and a series of diffraction images are collected at different orientations.

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the symmetry of the crystal (space group). The electron density map is then calculated, from which the positions of the atoms in the unit cell can be determined. This initial model is then refined to obtain precise bond lengths, bond angles, and atomic coordinates.

-

Logical Relationships in Ferric Phosphate Characterization

The characterization of ferric phosphate involves a logical workflow from synthesis to detailed structural analysis.

Caption: Experimental workflow for ferric phosphate characterization.

Signaling Pathways in Drug Development

In the context of drug development, ferric phosphate is primarily considered as a source of iron for the treatment of iron deficiency anemia. The signaling pathway for iron uptake and metabolism is a complex process. When ferric iron is ingested, it is typically reduced to ferrous iron (Fe²⁺) for absorption by enterocytes in the small intestine.

Caption: Simplified pathway of dietary iron absorption.

Conclusion

While the molecular structure of ferric phosphate tetrahydrate remains to be fully elucidated by single-crystal studies, a comprehensive understanding of the anhydrous and dihydrate forms provides a strong foundation for researchers and drug development professionals. The interplay between the iron coordination environment, the role of water molecules in the hydrated structures, and the overall crystal packing are key determinants of the material's properties and performance in various applications. The experimental protocols outlined in this guide provide a roadmap for the synthesis and detailed characterization of these important inorganic compounds. Further research focusing on the isolation and structural analysis of the tetrahydrate form would be a valuable contribution to the field.

References

An In-depth Technical Guide to Iron(III) Phosphate Tetrahydrate (CAS: 31096-47-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) phosphate (B84403), also known as ferric phosphate, is an inorganic compound with the chemical formula FePO₄. The tetrahydrate form, with the specific CAS number 31096-47-6, is a hydrated version of this salt, appearing as a tan or light yellow to brown powder.[1] While historically used in agriculture and ceramics, recent advancements in nanotechnology have brought Iron(III) phosphate to the forefront of biomedical research.[1] Its biocompatibility and potential for controlled drug delivery make it a compound of significant interest to researchers in drug development.[1] This guide provides a comprehensive overview of the synthesis, characterization, and biological applications of Iron(III) phosphate, with a focus on its nanoparticle form.

Physicochemical Properties

A summary of the key physicochemical properties of Iron(III) phosphate tetrahydrate is presented in Table 1.

Table 1: Physicochemical Properties of Iron(III) Phosphate Tetrahydrate

| Property | Value | Reference |

| CAS Number | 31096-47-6 | [1] |

| Molecular Formula | FePO₄·4H₂O | [1] |

| Molecular Weight | 222.88 g/mol | [1] |

| Appearance | Tan, light yellow to brown powder | [1] |

| Solubility in Water | Insoluble | [2][3] |

| Solubility in Acid | Soluble in mineral acids | [2][3] |

Synthesis and Characterization

The synthesis of Iron(III) phosphate, particularly in its nanoparticle form, is a critical step for its application in drug delivery. A common and effective method is co-precipitation.

Experimental Protocol: Synthesis of Iron(III) Phosphate Nanoparticles

This protocol describes a general method for the synthesis of Iron(III) phosphate nanoparticles based on the co-precipitation method.

Materials:

-

Ferric chloride (FeCl₃) or Ferric nitrate (B79036) (Fe(NO₃)₃)

-

Trisodium phosphate (Na₃PO₄) or Ammonium phosphate ((NH₄)₃PO₄)

-

Deionized water

-

Biocompatible surfactant (e.g., lipid-PEG) (optional, for stabilization)

Procedure:

-

Prepare aqueous solutions of the iron salt (e.g., 0.1 M FeCl₃) and the phosphate salt (e.g., 0.1 M Na₃PO₄).

-

Under constant stirring, add the phosphate solution dropwise to the iron salt solution.

-

A precipitate of Iron(III) phosphate will form immediately.

-

Continue stirring for a predetermined period (e.g., 1-2 hours) to ensure complete reaction and particle formation.

-

(Optional) To obtain stabilized nanoparticles, the precipitate can be dispersed in a solution containing a biocompatible surfactant.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate multiple times with deionized water to remove any unreacted precursors.

-

Dry the resulting Iron(III) phosphate nanoparticles under vacuum or by lyophilization.

Experimental Protocol: Characterization of Iron(III) Phosphate Nanoparticles

Objective: To determine the physicochemical properties of the synthesized nanoparticles.

Methods:

-

Dynamic Light Scattering (DLS): To determine the hydrodynamic size and polydispersity index (PDI) of the nanoparticles in suspension.

-

Zeta Potential Measurement: To assess the surface charge and stability of the nanoparticles.

-

Transmission Electron Microscopy (TEM): To visualize the morphology and size distribution of the nanoparticles.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of phosphate groups and to ensure the absence of precursor impurities.

A general workflow for the synthesis and characterization is depicted in the following diagram:

References

An In-Depth Technical Guide to the Crystal Structure of Hydrated Iron(III) Phosphate

A note on the requested compound: Initial searches for the crystal structure of iron(III) phosphate (B84403) tetrahydrate (FePO₄·4H₂O) did not yield specific and verified crystallographic data. This suggests that the tetrahydrate form is either not a stable crystalline phase or has not been sufficiently characterized. Therefore, this guide will focus on the well-documented and structurally characterized iron(III) phosphate dihydrate (FePO₄·2H₂O) , which exists in two primary polymorphic forms: monoclinic (phosphosiderite) and orthorhombic (strengite). This information is of significant interest to researchers, scientists, and professionals in drug development, particularly in fields where crystalline structure and polymorphism are critical.

Introduction to the Crystal Structure of FePO₄·2H₂O

Iron(III) phosphate dihydrate is a naturally occurring mineral and a synthetically produced inorganic compound. Its two polymorphs, the monoclinic and orthorhombic structures, are of considerable interest due to their potential applications, including as precursors for lithium-ion battery cathode materials. In both structures, the iron center is octahedrally coordinated.[1] The arrangement of these octahedra and the phosphate tetrahedra, along with the hydrogen bonding network involving the water molecules, defines the distinct crystal structures of the two polymorphs.

Quantitative Crystallographic Data

The crystallographic data for the monoclinic and orthorhombic polymorphs of FePO₄·2H₂O have been determined through single-crystal X-ray diffraction. A summary of the key parameters is provided in the tables below for easy comparison.

Table 1: Unit Cell Parameters of FePO₄·2H₂O Polymorphs

| Parameter | Monoclinic (Phosphosiderite) | Orthorhombic (Strengite) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | Pbca |

| a (Å) | 5.312 - 5.480(1) | 9.886 - 9.904 |

| b (Å) | 9.765 - 7.480(1) | 10.116 - 10.122 |

| c (Å) | 8.683 - 8.054(1) | 8.723 - 8.767 |

| α (°) | 90 | 90 |

| β (°) | 90.44 - 95.71(1) | 90 |

| γ (°) | 90 | 90 |

| Unit Cell Volume (ų) | ~330 | ~870 |

| Z | 4 | 8 |

Note: The range in lattice parameters reflects values from different studies and refinements.

Table 2: Atomic Coordinates for Monoclinic FePO₄·2H₂O (P2₁/n)

| Atom | Wyckoff Position | x | y | z |

| Fe1 | 4e | 0.2628 | 0.3807 | 0.0076 |

| P1 | 4e | 0.2709 | 0.0671 | 0.1741 |

| O1 | 4e | 0.128 | 0.177 | 0.102 |

| O2 | 4e | 0.128 | -0.041 | 0.245 |

| O3 | 4e | 0.472 | 0.043 | 0.283 |

| O4 | 4e | 0.354 | 0.091 | 0.021 |

| O5 (H₂O) | 4e | 0.490 | 0.274 | -0.082 |

| O6 (H₂O) | 4e | 0.033 | 0.485 | -0.118 |

Table 3: Atomic Coordinates for Orthorhombic FePO₄·2H₂O (Pbca)

| Atom | Wyckoff Position | x | y | z |

| Fe1 | 8c | 0.2791 | 0.1168 | 0.0003 |

| P1 | 8c | 0.0000 | 0.2472 | 0.1751 |

| O1 | 8c | 0.121 | 0.203 | 0.103 |

| O2 | 8c | -0.118 | 0.169 | 0.245 |

| O3 | 8c | 0.002 | 0.378 | 0.282 |

| O4 | 8c | -0.005 | 0.240 | 0.019 |

| O5 (H₂O) | 8c | 0.270 | -0.015 | -0.083 |

| O6 (H₂O) | 8c | 0.287 | 0.252 | -0.118 |

Experimental Protocols

Synthesis of FePO₄·2H₂O Polymorphs

A common method for the synthesis of FePO₄·2H₂O polymorphs is through a hydrothermal process.[2] The specific polymorph obtained can be controlled by the reaction time.

Materials:

-

Ferrous chloride (FeCl₂)

-

Lithium chloride (LiCl)

-

Phosphoric acid (H₃PO₄, 1.85 M)

-

Deionized water

Procedure:

-

In a 125 mL Teflon-lined stainless steel autoclave, combine 0.02 mol of FeCl₂, 0.02 mol of LiCl, and 0.02 mol of 1.85 M H₃PO₄.

-

Add 1.3 mol of deionized water to the mixture.

-

Seal the autoclave and heat to a temperature between 145-170 °C.

-

For a mixture of monoclinic and orthorhombic single crystals: Maintain the temperature for a shorter reaction time (e.g., less than 8 hours). The orthorhombic crystals can be physically separated from the polycrystalline monoclinic product.[2]

-

For pure polycrystalline monoclinic FePO₄·2H₂O: Extend the reaction time to 8 hours or longer.[2]

-

After the reaction, allow the autoclave to cool to room temperature.

-

Collect the solid product by filtration, wash with deionized water, and dry at a moderate temperature (e.g., 60 °C).

Crystal Structure Determination

The crystal structure of the synthesized materials is typically determined by single-crystal or powder X-ray diffraction (XRD).

3.2.1. Single-Crystal X-ray Diffraction:

-

A suitable single crystal of the desired polymorph is selected and mounted on a goniometer head.

-

The crystal is placed in an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

The collected data is processed to determine the unit cell parameters and the space group.

-

The crystal structure is solved using direct methods or Patterson methods to find the initial positions of the atoms.

-

The structural model is refined by least-squares methods against the experimental diffraction data to obtain the final atomic coordinates, bond lengths, and bond angles.

3.2.2. Powder X-ray Diffraction and Rietveld Refinement:

-

A powdered sample of the synthesized material is prepared and placed in a sample holder.

-

The powder XRD pattern is collected using a diffractometer with a specific X-ray wavelength (e.g., Cu Kα).

-

The resulting diffractogram is analyzed. For phase identification, the peak positions and intensities are compared to standard diffraction patterns from databases like the JCPDS-ICDD.

-

For detailed structural information from powder data, Rietveld refinement is employed.[3] This involves:

-

Developing an initial structural model based on the known polymorph.

-

Using specialized software to calculate a theoretical diffraction pattern from the model.

-

Refining the structural and instrumental parameters (e.g., lattice parameters, atomic positions, peak shape) by minimizing the difference between the calculated and observed diffraction patterns using a least-squares algorithm.[4][5]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of hydrated iron(III) phosphate.

Caption: Workflow for Synthesis and Crystal Structure Determination of FePO₄·2H₂O.

References

A Comprehensive Technical Guide to the Physical Properties of Ferric Phosphate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric phosphate (B84403) (FePO₄), an inorganic compound, is of significant interest across various scientific disciplines, including materials science, geology, and increasingly, the pharmaceutical and drug development sectors. In its hydrated form, particularly as ferric phosphate tetrahydrate (FePO₄·4H₂O), its physicochemical properties are critical determinants of its functionality, bioavailability, and safety in potential therapeutic applications. This technical guide provides an in-depth overview of the core physical properties of ferric phosphate tetrahydrate, complete with quantitative data, detailed experimental methodologies, and visual representations of key processes. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of this compound.

Core Physical Properties

The physical characteristics of ferric phosphate tetrahydrate are fundamental to its handling, formulation, and behavior in various systems. A summary of these properties is presented below, with comparative data for other hydration states of ferric phosphate provided for context.

| Property | Ferric Phosphate Tetrahydrate (FePO₄·4H₂O) | Ferric Phosphate Dihydrate (FePO₄·2H₂O) | Anhydrous Ferric Phosphate (FePO₄) |

| Molecular Formula | FeH₈O₈P[1] | FePO₄·2H₂O | FePO₄ |

| Molecular Weight | 222.88 g/mol [1] | 186.85 g/mol | 150.82 g/mol [2] |

| Appearance | Tan powder[3], Gray-blue monoclinic crystals[4] | Yellowish-white powder | Yellow-brown solid |

| Density | 2.580 g/cm³[4] | 2.8 g/cm³[2] | 3.056 g/cm³ |

| Solubility in Water | Insoluble[4] | Practically insoluble[2] | Insoluble |

| Solubility in Other Solvents | Soluble in mineral acids[4] | Readily soluble in hydrochloric acid; slowly soluble in nitric acid[2] | Soluble in acids |

| Melting Point | Decomposes before melting[5] | Decomposes above 140 °C[2] | Decomposes |

Experimental Protocols

Accurate determination of the physical properties of ferric phosphate tetrahydrate relies on standardized and meticulously executed experimental protocols. This section details the methodologies for key physical property measurements.

Density Determination (Gas Pycnometry)

Gas pycnometry is a common and accurate method for determining the true density of a solid powder.

-

Objective: To determine the true density of a ferric phosphate tetrahydrate sample.

-

Apparatus: Gas pycnometer, analytical balance, sample cell of known volume, helium or other inert gas.

-

Procedure:

-

Calibrate the gas pycnometer according to the manufacturer's instructions using a standard of known volume.

-

Accurately weigh the empty sample cell.

-

Place a known mass of the ferric phosphate tetrahydrate powder into the sample cell.

-

Place the sample cell into the pycnometer.

-

Purge the system with the analysis gas to remove air and moisture.

-

Pressurize the reference cell to a target pressure and then expand the gas into the sample cell.

-

The instrument measures the pressure change and, using the known volumes of the reference and sample cells, calculates the volume of the solid sample, excluding pore volume.

-

The density is calculated by dividing the mass of the sample by its measured volume.

-

Repeat the measurement several times to ensure reproducibility.

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a sparingly soluble compound.[6]

-

Objective: To determine the solubility of ferric phosphate tetrahydrate in a specific solvent (e.g., water, acidic buffer).[6]

-

Apparatus: Constant temperature shaker bath, flasks with stoppers, centrifuge or filtration apparatus (0.22 µm filter), analytical instrumentation for iron quantification (e.g., ICP-MS, AAS).[6]

-

Procedure:

-

Prepare the desired solvent system.[6]

-

Add an excess amount of ferric phosphate tetrahydrate to a known volume of the solvent in a flask to create a saturated solution.[6]

-

Seal the flask and place it in a constant temperature shaker bath.[6]

-

Agitate the mixture for a sufficient period (e.g., 24-72 hours) to allow it to reach equilibrium.[6]

-

After equilibration, cease agitation and allow the solid to settle.[6]

-

Carefully separate the solid and liquid phases by centrifugation followed by filtration of the supernatant.[6]

-

Accurately dilute the saturated filtrate to a concentration within the linear range of the analytical instrument.[6]

-

Analyze the concentration of iron in the diluted filtrate using a calibrated analytical instrument.[6]

-

Calculate the solubility of ferric phosphate tetrahydrate from the measured iron concentration, accounting for the molecular weight and any dilutions performed.[6]

-

Caption: Workflow for determining the solubility of ferric phosphate tetrahydrate.

Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)

Thermal analysis is crucial for understanding the thermal stability and decomposition behavior of hydrated compounds like ferric phosphate tetrahydrate.

-

Objective: To determine the thermal decomposition profile of ferric phosphate tetrahydrate.[7]

-

Apparatus: Simultaneous TGA/DSC instrument, analytical balance, alumina (B75360) or platinum crucibles, inert purge gas (e.g., nitrogen).[7]

-

Procedure:

-

Accurately weigh 5-10 mg of the ferric phosphate tetrahydrate sample into a tared TGA crucible.[7]

-

Place the sample crucible and an empty reference crucible into the instrument's furnace.[7]

-

Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to establish a stable atmosphere.[7]

-

Equilibrate the system at a stable ambient temperature (e.g., 30°C) for 5-10 minutes.[7]

-

Heat the sample at a constant rate (e.g., 10 K/min) to a final temperature (e.g., 800-1000°C).[7]

-

Continuously record the sample mass (TGA) and heat flow (DSC) as a function of temperature.[7]

-

Analyze the resulting TGA curve for mass loss steps corresponding to the loss of water molecules and the DSC curve for endothermic or exothermic events associated with these transitions.

-

Caption: Workflow for the thermal analysis of ferric phosphate tetrahydrate.

Structural and Morphological Characterization

XRD is a powerful non-destructive technique used to identify the crystalline phases and determine the crystal structure of a material.[3]

-

Objective: To identify the crystalline phase and determine the crystal structure of ferric phosphate tetrahydrate.[3]

-

Apparatus: X-ray diffractometer with a Cu Kα radiation source, sample holder, data acquisition and analysis software.[3]

-

Procedure:

-

Ensure the ferric phosphate tetrahydrate sample is a fine, homogeneous powder.[3]

-

Mount the powder on a zero-background sample holder and flatten the surface.[3]

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters, including the 2θ scan range (e.g., 10-80°), step size (e.g., 0.02°), and scan speed (e.g., 1-2°/minute).[3]

-

Initiate the X-ray scan.

-

Analyze the resulting diffraction pattern by comparing the peak positions and intensities to standard diffraction databases (e.g., JCPDS-ICDD) to identify the crystalline phase.

-

SEM provides high-resolution images of the surface morphology and particle size of a material.[3]

-

Objective: To visualize the particle size, shape, and surface morphology of ferric phosphate tetrahydrate.[3]

-

Apparatus: Scanning electron microscope, SEM stubs, carbon adhesive tabs, sputter coater (for non-conductive samples).[3]

-

Procedure:

-

Mount a carbon adhesive tab on an aluminum SEM stub.[3]

-

Carefully apply a small amount of the ferric phosphate tetrahydrate powder onto the adhesive tab.[3]

-

Gently tap the stub to remove any loose powder.[3]

-

If the sample is non-conductive, sputter-coat it with a thin layer of a conductive material (e.g., gold-palladium) to prevent charging under the electron beam.[3]

-

Place the prepared stub into the SEM chamber.

-

Evacuate the chamber to high vacuum.

-

Apply an accelerating voltage and scan the electron beam across the sample surface.

-

Detect the secondary or backscattered electrons to generate an image of the sample's surface.

-

Applications in Drug Development: Phosphate Binding in Hyperphosphatemia

Ferric phosphate is investigated as a phosphate binder for the treatment of hyperphosphatemia in patients with chronic kidney disease.[8]

-

Mechanism of Action:

-

Oral Administration: Ferric phosphate is taken orally with meals.

-

Dissociation in the Stomach: In the acidic environment of the stomach, some ferric ions (Fe³⁺) may be released from the ferric phosphate compound.

-

Phosphate Binding in the Intestine: In the gastrointestinal tract, the ferric ions bind with dietary phosphate to form insoluble ferric phosphate.[9]

-

Excretion: This newly formed insoluble ferric phosphate is not absorbed into the bloodstream and is subsequently excreted in the feces.[10] This process reduces the overall absorption of dietary phosphate, thereby helping to lower serum phosphate levels.

-

Caption: The phosphate-binding mechanism of ferric phosphate in the GI tract.

Conclusion

This technical guide has provided a detailed examination of the physical properties of ferric phosphate tetrahydrate, offering a valuable resource for scientists and researchers. The presented quantitative data, structured in a comparative format, allows for a clear understanding of its characteristics relative to other hydrated forms. The detailed experimental protocols for density, solubility, thermal analysis, and structural characterization serve as a practical guide for laboratory investigation. Furthermore, the visualization of the phosphate-binding mechanism and experimental workflows offers a clear conceptual framework for its application in drug development and its analytical characterization. A thorough understanding of these fundamental properties is paramount for the successful and innovative application of ferric phosphate tetrahydrate in pharmaceutical and other advanced scientific fields.

References

- 1. Iron(3+) phosphate tetrahydrate | FeH8O8P | CID 16212846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ferric Phosphate | FeO4P | CID 24861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. FERRIC PHOSPHATE TETRAHYDRATE CAS#: 14940-41-1 [m.chemicalbook.com]

- 5. Ferric phosphate [sitem.herts.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. en.terrailac.com.tr [en.terrailac.com.tr]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Aqueous Solubility of Iron(3+) Phosphate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of iron(3+) phosphate (B84403) tetrahydrate (FePO₄·4H₂O). Given the limited direct quantitative data for the tetrahydrate form, this document synthesizes the available information for various iron(III) phosphate hydrates and polymorphs to offer a thorough understanding of its solubility characteristics. The guide details the influence of key environmental factors, presents a standardized experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

| Parameter | Value | Compound Form | Temperature (°C) | Conditions/Notes | Reference(s) |

| Qualitative Solubility | Practically insoluble | Tetrahydrate (FePO₄·4H₂O) | Ambient | In pure water | [1][2] |

| Qualitative Solubility | Soluble | Tetrahydrate (FePO₄·4H₂O) | Ambient | In hot acids | [1][2] |

| Quantitative Solubility | 0.642 g / 100 mL | Dihydrate (FePO₄·2H₂O) | 100 | In pure water | [5] |

| Quantitative Solubility | Insoluble | Anhydrous (FePO₄) | Not specified | In pure water | [5] |

| Solubility Product (Ksp) | 9.91 x 10⁻¹⁶ | General (FePO₄) | 25 | Standard conditions | [5] |

| Solubility Product (Ksp) | 1.3 x 10⁻²² | General (FePO₄) | 25 | Standard conditions | [6] |

| pKs (-log(Ksp)) | 21.8 | Amorphous (FePO₄) | Not specified | [7] | |

| pKs (-log(Ksp)) | 26.8 | Crystalline (Strengite) | Not specified | [7] |

Note: The significant variation in the reported Ksp values can be attributed to the different polymorphic forms of iron(III) phosphate (e.g., amorphous vs. crystalline) and the experimental conditions under which the measurements were taken.

Factors Influencing Solubility

The aqueous solubility of iron(3+) phosphate is significantly influenced by several factors, most notably pH and temperature.

-

pH: The solubility of iron(III) phosphate demonstrates a strong dependence on pH, with a marked increase in solubility under acidic conditions[7][8]. The formation of pure iron(III) phosphate dihydrate precipitates is most favorable at a pH below 3.5[7][9]. As the pH rises above this value, there is a tendency for the formation of a mixture of ferric phosphate and ferric hydroxide (B78521), with ferric hydroxide precipitation becoming more dominant at a pH above 4.5[7][9].

-

Temperature: Studies on the dihydrate form of iron(III) phosphate indicate that its solubility decreases with an increase in temperature[9]. This inverse relationship suggests that the dissolution process is likely exothermic.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a sparingly soluble salt like iron(3+) phosphate tetrahydrate, based on the established shake-flask method.

Materials

-

This compound (FePO₄·4H₂O), high purity

-

Deionized water (18.2 MΩ·cm)

-

pH meter, calibrated

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or incubator

-

Mechanical shaker

-

Centrifuge

-

Syringe filters (0.22 µm pore size)

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for iron analysis

-

Ion chromatography for phosphate analysis

-

Volumetric flasks and pipettes, Class A

Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of deionized water in a sealed container (e.g., a borosilicate glass flask). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Place the sealed container in a constant temperature water bath set to the desired experimental temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the suspension using a mechanical shaker at a constant speed to facilitate the dissolution process and ensure a homogenous mixture.

-

Allow the suspension to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours). The time required to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the dissolved species remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. It is critical to avoid disturbing the settled solid.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is vital to prevent overestimation of the solubility.

-

If necessary, dilute the filtered sample to a concentration within the linear range of the analytical instrument using a calibrated volumetric flask and deionized water.

-

-

Analysis of Dissolved Species:

-

Determine the concentration of dissolved iron(III) ions in the prepared sample using ICP-OES or AAS.

-

Determine the concentration of dissolved phosphate ions using ion chromatography.

-

Measure the pH of the saturated solution at the experimental temperature.

-

-

Data Analysis and Calculation:

-

From the measured concentrations of iron(III) and phosphate ions, calculate the molar solubility (S) of this compound.

-

Calculate the solubility product constant (Ksp) using the following equation: Ksp = [Fe³⁺][PO₄³⁻] where [Fe³⁺] and [PO₄³⁻] are the molar concentrations of the respective ions in the saturated solution.

-

Repeat the experiment at different temperatures and pH values to investigate the influence of these factors on solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. ihedelftrepository.contentdm.oclc.org [ihedelftrepository.contentdm.oclc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Iron(III) phosphate - Wikipedia [en.wikipedia.org]

- 6. Ksp Table [chm.uri.edu]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Ferric Phosphate | FeO4P | CID 24861 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Stability of Iron(III) Phosphate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermal stability of iron(III) phosphate (B84403) tetrahydrate (FePO₄·4H₂O). This document outlines the expected multi-step decomposition process, presents quantitative data from analogous compounds due to the limited availability of specific data for the tetrahydrate, details comprehensive experimental methodologies for thermal analysis, and includes visual representations of the decomposition pathway and experimental workflow to facilitate understanding.

Core Concepts of Thermal Decomposition

The thermal decomposition of hydrated inorganic salts like iron(III) phosphate tetrahydrate is a process driven by heating, leading to the sequential loss of water molecules and potential structural transformations of the anhydrous salt at higher temperatures. This process is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA), which measures changes in mass with temperature, and Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal events.

For iron(III) phosphate tetrahydrate, the decomposition is expected to occur in distinct stages corresponding to the removal of its four water molecules, ultimately yielding anhydrous iron(III) phosphate (FePO₄). The precise temperatures and nature of these dehydration steps are influenced by experimental conditions such as heating rate, atmosphere, and the crystalline structure of the material.

Quantitative Analysis of Thermal Decomposition

Due to the scarcity of specific quantitative TGA-DSC data for iron(III) phosphate tetrahydrate in the available literature, the following table summarizes the key quantitative data for the thermal decomposition of the analogous compound, iron(III) phosphate dihydrate (FePO₄·2H₂O), to illustrate the expected methodology and data presentation. It is crucial to note that the temperature ranges and mass loss percentages for the tetrahydrate may differ.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (for FePO₄·2H₂O) | Corresponding Event |

| Stage 1 | ~100 - 200 | ~9.6% | Loss of the first water molecule (FePO₄·2H₂O → FePO₄·H₂O + H₂O) |

| Stage 2 | ~200 - 400 | ~9.6% | Loss of the second water molecule (FePO₄·H₂O → FePO₄ + H₂O) |

| Crystallization | > 500 | - | Transformation of amorphous FePO₄ to a crystalline phase |

Note: The temperature ranges and mass loss percentages are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

A typical experimental setup for analyzing the thermal decomposition of a hydrated iron phosphate salt involves the use of a simultaneous TGA-DSC instrument. The following protocol outlines the key steps for such an analysis.

Objective:

To determine the thermal stability, dehydration temperatures, and associated mass loss of iron(III) phosphate tetrahydrate.

Instrumentation:

Simultaneous Thermogravimetric Analyzer with Differential Scanning Calorimetry (TGA-DSC).

Materials:

-

Iron(III) Phosphate Tetrahydrate (FePO₄·4H₂O) sample

-

Inert gas (e.g., high-purity nitrogen or argon)

-

Alumina or platinum crucibles

Procedure:

-

Sample Preparation:

-

Ensure the iron(III) phosphate tetrahydrate sample is a fine, homogeneous powder to promote uniform heating.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible. A smaller sample size is preferable to minimize thermal gradients within the sample.

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible (of the same material and similar mass) into the instrument's furnace.

-

Purge the furnace with a constant flow of inert gas (e.g., nitrogen) at a typical flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to establish a stable, non-reactive atmosphere.

-

-

Thermal Program:

-

Initial Isotherm: Hold the temperature at a stable ambient temperature (e.g., 30°C) for 10-15 minutes to allow the system to equilibrate and to obtain a stable initial mass.

-

Dynamic Heating: Heat the sample from the initial temperature to a final temperature of approximately 800-1000°C. A constant heating rate of 10 K/min is commonly used for such analyses. Slower heating rates can provide better resolution of overlapping thermal events.

-

-

Data Acquisition:

-

Record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature and time throughout the experiment.

-

-

Data Analysis:

-

TGA Curve: Analyze the TGA curve (mass vs. temperature) to identify the temperature ranges of each mass loss step. Calculate the percentage mass loss for each step, which corresponds to the loss of water molecules.

-

DTG Curve: Analyze the derivative of the TGA curve (DTG curve) to more accurately determine the peak temperatures of the decomposition steps.

-

DSC Curve: Analyze the DSC curve (heat flow vs. temperature) to identify endothermic or exothermic events. Dehydration processes are typically endothermic (requiring heat), while phase transitions or crystallization events can be exothermic (releasing heat).

-

Mandatory Visualization

Caption: Hypothetical thermal decomposition pathway of Iron(III) Phosphate Tetrahydrate.

Caption: Generalized experimental workflow for TGA-DSC analysis.

An In-depth Technical Guide to the Coordination Chemistry of Iron(III) Phosphate Tetrahydrate (FePO₄·4H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of iron(III) phosphate (B84403) tetrahydrate (FePO₄·4H₂O), a compound of significant interest in biomedical applications, particularly in the realm of drug delivery. This document details its structural characteristics, physicochemical properties, synthesis protocols, and its role as a versatile platform for therapeutic agent delivery.

Core Coordination Chemistry and Structural Landscape

Iron(III) phosphate exists in several polymorphic forms, with the coordination environment of the iron center being a key determinant of the material's properties. While detailed crystallographic data for the tetrahydrate is not extensively published, the coordination chemistry can be understood by examining the well-characterized anhydrous and dihydrate forms. In its various anhydrous crystalline structures, Fe³⁺ exhibits coordination numbers ranging from four to six.

For instance, in the trigonal P3₁21 space group, Fe³⁺ is found in a tetrahedral coordination, bonded to four oxygen atoms.[1] In the monoclinic P2₁/c space group, the iron center is coordinated to five oxygen atoms, forming a trigonal bipyramidal geometry.[2] Furthermore, an orthorhombic Pnma space group features Fe³⁺ in an octahedral environment, bonded to six oxygen atoms.[3] In the dihydrate (FePO₄·2H₂O), the iron center is octahedral, with two mutually cis water ligands. Given this trend, it is highly probable that in the tetrahydrate, the Fe³⁺ ion is also in an octahedral coordination environment, with four water molecules and two oxygen atoms from phosphate groups completing the coordination sphere.

The phosphate group (PO₄³⁻) invariably acts as a ligand, bridging iron centers to form a three-dimensional network. The P-O bond lengths are typically around 1.53 Å.[1]

Table 1: Crystallographic Data for Anhydrous FePO₄ Polymorphs

| Crystal System | Space Group | Fe³⁺ Coordination | Fe-O Bond Lengths (Å) | P-O Bond Lengths (Å) |

| Trigonal | P3₁21 | 4 (Tetrahedral) | 1.86 - 1.87[1] | 1.53[1] |

| Monoclinic | P2₁/c | 5 (Trigonal Bipyramidal) | 1.86 - 2.17[2] | 1.52 - 1.57[2] |

| Hexagonal | P6₄22 | 4 (Tetrahedral) | 1.85[4] | 1.53[4] |

| Orthorhombic | Pnma | 6 (Octahedral) | 1.92 - 2.17[3] | 1.52 - 1.58[3] |

Physicochemical Properties and Characterization

The physicochemical properties of FePO₄·4H₂O, particularly when synthesized as nanoparticles, are crucial for its application in drug delivery.

Spectroscopic Characterization

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of phosphate groups and the absence of precursor impurities. Characteristic peaks for the phosphate group are observed around 1000 cm⁻¹.[5] A broad peak around 3000 cm⁻¹ and a peak at approximately 1625 cm⁻¹ can be attributed to the stretching and bending vibrations of water molecules, respectively, which is indicative of the hydrated nature of the compound.[5]

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of an Fe(III)-phosphoric acid solution shows a strong absorption band around 292 nm.[6] Another study reports a maximum absorption wavelength of 290.5 nm for both Fe(III)–phosphoric acid and an Fe(III)–D2EHPA complex.[7] A charge transfer transition of P-O gives rise to an absorption band at 308 nm.[8]

-

Mössbauer Spectroscopy: Mössbauer spectroscopy is a powerful technique for probing the oxidation state and local environment of iron. For trigonal α-FePO₄, the Mössbauer spectra between 24.5 and 300 K show a paramagnetic quadrupole doublet characteristic of high-spin iron(III) in a pseudotetrahedral oxygen environment.[9] At 4.2 K, a single magnetic sextet is observed with a hyperfine field of 51.36 T.[9]

Thermal Analysis

Thermogravimetric analysis (TGA) of hydrated iron phosphates reveals mass loss steps corresponding to the dehydration process. For a related compound, Fe(NH₃)₂PO₄, thermal decomposition begins around 440 K.[10] Studies on the thermal behavior of FePO₄ in air show that it can be reduced to Fe₂P₂O₇ at temperatures above 1000°C.[11]

Magnetic Properties

The magnetic properties of iron phosphates are dependent on the crystal structure. A hexagonal polymorph of anhydrous FePO₄ is reported to be ferromagnetic with a total magnetization of 5.00 µB/f.u.[4]

Table 2: Physicochemical Properties of FePO₄ Nanoparticles for Drug Delivery

| Property | Value | Reference |

| Hydrodynamic Size | 175 ± 5 nm | [12] |

| Polydispersity Index (PDI) | 0.150 ± 0.01 | [12] |

| Zeta Potential | -19.1 ± 8 mV | [12] |

| Doxorubicin (B1662922) Loading | 26.81% ± 1.0% | [12] |

Experimental Protocols

Synthesis of FePO₄ Nanoparticles by Co-precipitation

This protocol is adapted from a method used for preparing FePO₄ nanoparticles for drug delivery applications.[12]

-

Preparation of Precursor Solutions:

-

Prepare a 16 mg/mL solution of ammonium (B1175870) phosphate ((NH₄)₃PO₄) in deionized water.

-

Prepare an 8 mg/mL solution of iron(III) nitrate (B79036) (Fe(NO₃)₃) in deionized water.

-

-

Precipitation:

-

To 1 mL of the Fe(NO₃)₃ solution, add 1 mL of the (NH₄)₃PO₄ solution dropwise under constant stirring. A precipitate of FePO₄ will form. An excess of (NH₄)₃PO₄ is used to ensure complete precipitation of the iron.

-

-

Washing:

-

Wash the resulting iron phosphate solution with deionized water three times to remove byproducts. Each wash should be followed by centrifugation at 300 g for 2 minutes to pellet the precipitate.

-

-

Dispersion and Stabilization:

-

Finally, disperse the FePO₄ precipitate in a DSPE-PEG-COOH solution (10% w/w) in water to formulate stable FePO₄ nanoparticles.

-

Doxorubicin Loading into FePO₄ Nanoparticles

This protocol describes the co-incubation-precipitation method for loading doxorubicin (DOX) into FePO₄ nanoparticles.[12]

-

Formulation:

-

Add 100 µg of DOX to 1 mL of an 8 mg/mL Fe(NO₃)₃ solution.

-

To this mixture, add 1 mL of a 16 mg/mL (NH₄)₃PO₄ solution dropwise under constant stirring.

-

-

Alternative Formulations:

Applications in Drug Development

FePO₄ nanoparticles have emerged as a promising platform for drug delivery due to their biocompatibility, high bioavailability, and magnetic properties.[12]

Anticancer Drug Delivery

FePO₄ nanoparticles have been successfully utilized as a vehicle for the anticancer drug doxorubicin (DOX).[12] The loading of DOX into the FePO₄ nanoparticles is facilitated by the formation of a complex between the Fe³⁺ ions and the hydroxyl groups of the DOX molecule.[5][12] This complexation enhances the cytotoxicity of DOX against cancer cells by approximately 10-fold compared to the free drug and improves its selectivity towards cancer cells.[12]

Biocompatibility

The biocompatibility of FePO₄ nanoparticles is a key advantage for their use in drug delivery. They show concentration-dependent biocompatibility, with over 70% cell viability observed at concentrations up to 80 µg/mL.[12]

Visualizations

Experimental Workflow for FePO₄ Nanoparticle-Based Drug Delivery System

Caption: Workflow for the synthesis, characterization, and evaluation of FePO₄-based drug delivery systems.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. scholarworks.uttyler.edu [scholarworks.uttyler.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic Analysis of the Thermal Decomposition of Iron(III) Phosphates: Fe(NH3)2PO4 and Fe(ND3)2PO4 [mdpi.com]

- 11. "Studies on the Thermal Behavior of FePO₄ in Air" by Liying Zhang, Mark E. Schlesinger et al. [scholarsmine.mst.edu]

- 12. Biocompatible FePO4 Nanoparticles: Drug Delivery, RNA Stabilization, and Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Iron(3+) Phosphate Tetrahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for iron(3+) phosphate (B84403) tetrahydrate (FePO₄·4H₂O). The information is compiled from various sources to assist researchers in materials characterization, quality control, and further development of iron phosphate-based compounds. This document presents available quantitative data in structured tables, details experimental protocols for key spectroscopic techniques, and visualizes analytical workflows.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for iron(3+) phosphate and its hydrated forms. It is important to note that specific quantitative data for the tetrahydrate form is limited in the public domain. Therefore, data from closely related anhydrous and dihydrate forms are included for comparative purposes and are duly noted.

Table 1: Raman Spectroscopy Data

| Vibrational Mode | Wavenumber (cm⁻¹) - FePO₄·nH₂O | Reference Compound |

| ν₁ (PO₄³⁻ symmetric stretch) | ~930 - 1100 | Iron Phosphates |

| ν₃ (PO₄³⁻ antisymmetric stretch) | Not explicitly found | - |

| ν₂, ν₄ (PO₄³⁻ bending modes) | Not explicitly found | - |

| Fe-O vibrations | < 400 | Iron Phosphates |

| O-H vibrations (water) | Not explicitly found | Hydrated Salts |

Table 2: Mössbauer Spectroscopy Data

| Parameter | Value (mm/s) - Fe(III) Phosphates | Temperature | Reference Compound |

| Isomer Shift (δ) | 0.27 - 0.33 | Room Temp. | α-FePO₄ |

| Quadrupole Splitting (ΔE₋) | 0.62 - 0.66 | Room Temp. | α-FePO₄ |

Note: These values are for high-spin Fe(III) in a tetrahedral environment, as found in anhydrous α-FePO₄. Similar values would be expected for the tetrahydrate, though the hydration sphere could induce slight changes in the local electronic environment of the iron nucleus.

Table 3: UV-Vis Spectroscopy Data

| Transition | Wavelength (nm) | Solvent/Medium | Notes |

| Ligand-to-Metal Charge Transfer | ~290 - 310 | Aqueous | The exact position can be influenced by pH and the presence of other ions. |

Note: The UV-Vis absorption of iron(III) phosphate in solution is primarily characterized by a charge transfer band. The solid-state UV-Vis spectrum of the tetrahydrate may differ.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. The following sections outline generalized procedures for the spectroscopic analysis of powdered inorganic solids like iron(3+) phosphate tetrahydrate.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups, including phosphate and water molecules, based on their vibrational modes.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument: A Fourier Transform Infrared spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Sample Preparation: A small amount of the this compound powder is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental interferences.

-

The sample is brought into firm contact with the crystal using a pressure clamp to ensure good signal quality.

-

The sample spectrum is then recorded.

-

Typical Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-64 (co-added to improve signal-to-noise ratio)

-

-

-

Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of phosphate groups (typically in the 900-1200 cm⁻¹ region) and the broad stretching and bending vibrations of water molecules (around 3400 cm⁻¹ and 1640 cm⁻¹, respectively).

Raman Spectroscopy

Objective: To obtain information about the vibrational modes of the phosphate anion and the iron-oxygen bonds, complementing FTIR data.

Methodology: Powder Raman Spectroscopy

-

Instrument: A Raman spectrometer, often coupled with a microscope for precise sample targeting.

-

Sample Preparation: A small amount of the this compound powder is placed on a microscope slide or in a sample holder.

-

Data Acquisition:

-

The sample is brought into focus under the microscope objective.

-

The laser is directed onto the sample.

-

The scattered light is collected and directed to the spectrometer.

-

Typical Parameters:

-

Excitation Laser: e.g., 532 nm, 633 nm, or 785 nm. The choice of laser wavelength may be critical to avoid fluorescence from the sample or impurities.

-

Laser Power: Kept low (e.g., 1-10 mW) to prevent sample degradation or dehydration.

-

Integration Time and Accumulations: Adjusted to achieve an adequate signal-to-noise ratio.

-

-

-

Data Analysis: The Raman spectrum is analyzed for characteristic peaks corresponding to the symmetric and antisymmetric stretching and bending modes of the phosphate group.

Mössbauer Spectroscopy

Objective: To probe the local electronic and magnetic environment of the iron nuclei, providing information on oxidation state, spin state, and site symmetry.

Methodology: Transmission Mössbauer Spectroscopy

-

Instrument: A Mössbauer spectrometer consisting of a radioactive source (typically ⁵⁷Co in a rhodium matrix), a velocity transducer, a sample holder, and a gamma-ray detector.

-

Sample Preparation: The powdered this compound sample is uniformly distributed and contained in a sample holder that is transparent to gamma rays. The optimal sample thickness depends on the iron concentration to achieve adequate absorption without excessive line broadening.

-

Data Acquisition:

-

The spectrometer is typically operated in constant acceleration mode, where the velocity of the source is varied linearly with time.

-

Measurements are often performed at low temperatures (e.g., liquid nitrogen or liquid helium temperatures) to increase the recoil-free fraction and resolve hyperfine interactions.

-

Data is collected over a period of hours to days to achieve sufficient statistical quality.

-

-

Data Analysis: The resulting Mössbauer spectrum (a plot of gamma-ray transmission versus source velocity) is fitted with Lorentzian line shapes to extract hyperfine parameters such as isomer shift (δ), quadrupole splitting (ΔE₋), and, if magnetically ordered, the magnetic hyperfine field (BHF). The isomer shift is typically referenced to α-iron at room temperature.

Visualizations

The following diagrams illustrate the relationships between the different spectroscopic techniques and a general workflow for the analysis of an inorganic powder.

In-Depth Technical Guide to the Material Safety of Ferric Phosphate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Ferric Phosphate (B84403) Tetrahydrate (FePO₄·4H₂O). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.

Section 1: Chemical and Physical Properties

Ferric phosphate tetrahydrate is an inorganic compound with the following key properties:

| Property | Value |

| Chemical Formula | FePO₄·4H₂O |

| Molecular Weight | 222.88 g/mol |

| CAS Number | 31096-47-6 |

| Appearance | Tan, light yellow, or yellowish-white powder |

| pH | 3.3 - 3.4 |

| Melting Point | > 450 °C (> 842 °F) |

| Solubility | Insoluble in water |

| Decomposition Temperature | Information not available |

Section 2: Toxicological Data

The toxicological profile of ferric phosphate tetrahydrate has been evaluated through various studies. A summary of the key quantitative data is presented below.

| Endpoint | Species | Route | Value | Classification |

| Acute Oral Toxicity | Rat | Oral | LD50 > 2,000 mg/kg | Low toxicity |

| Rat | Oral | LD50 > 5,000 mg/kg[1] | Low toxicity | |

| Acute Inhalation Toxicity | Rat | Inhalation | LC50 > 5.05 mg/L (4 hours) | Low toxicity |

| Skin Corrosion/Irritation | Rabbit | Dermal | Non-irritating | Not classified as a skin irritant |

| Eye Irritation | Rabbit | Ocular | Category III / Minimally irritating | May cause slight irritation |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity:

-

Genotoxicity: Ferric phosphate was found to be inactive in mutagenicity tests using Saccharomyces cerevisiae and Salmonella typhimurium.[2] In a mouse lymphoma assay, an increase in mutant frequency was observed only with S9 metabolic activation.[2]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[3][4]

-

Reproductive Toxicity: No adverse effects on reproduction or development have been documented.[5]

Section 3: Experimental Protocols

The toxicological data presented above are primarily derived from studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The general methodologies for these key experiments are outlined below.

Acute Oral Toxicity (OECD Guideline 401)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.

-

Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rats), with one dose per group.[6]

-

Procedure:

-

Healthy, young adult rodents are fasted prior to dosing.

-

The test substance is administered in a single dose.

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a period of 14 days.[6]

-

A necropsy of all animals is performed at the end of the observation period.[6]

-

-

Data Analysis: The LD50 (the statistically derived single dose that can be expected to cause death in 50% of the animals) is calculated.[6]

Workflow for Acute Oral Toxicity Testing (OECD 401).

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

-

Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal (typically an albino rabbit).[7]

-

Procedure:

-

A small area of the animal's fur is clipped.

-

0.5 g of the solid test substance is applied to the skin and covered with a gauze patch for a 4-hour exposure period.[7]

-

After 4 hours, the patch and any residual test substance are removed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[8]

-

-

Data Analysis: The dermal reactions are scored, and the substance is classified based on the severity and reversibility of the observed lesions.[8]

Workflow for Acute Dermal Irritation/Corrosion Testing (OECD 404).

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.[9][10]

-

Procedure:

-

Data Analysis: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's irritation potential.[10]

Workflow for Acute Eye Irritation/Corrosion Testing (OECD 405).

Section 4: Mechanism of Toxicity - Iron Overload

While ferric phosphate has low acute toxicity, excessive exposure to iron-containing compounds can lead to cellular toxicity through iron overload. The primary mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress.[8]

Under normal physiological conditions, intracellular iron levels are tightly regulated. Iron is transported into cells and either utilized for metabolic processes or safely stored within the protein ferritin.[11] However, in a state of iron overload, the cell's storage capacity can be overwhelmed, leading to an increase in the "labile iron pool." This free iron can participate in the Fenton reaction, generating highly reactive hydroxyl radicals.[9] These radicals can then cause damage to cellular components, including lipids (lipid peroxidation), proteins, and DNA, ultimately leading to cell death.[9][12]

Signaling pathway of cellular toxicity due to iron overload.

Section 5: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on the available data, the GHS classification for ferric phosphate tetrahydrate can be summarized as follows:

| Hazard Class | GHS Category | Hazard Statement(s) |